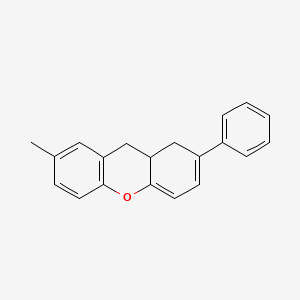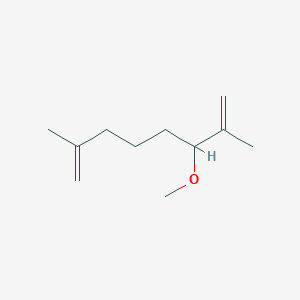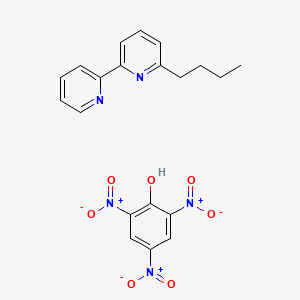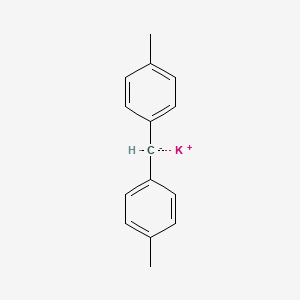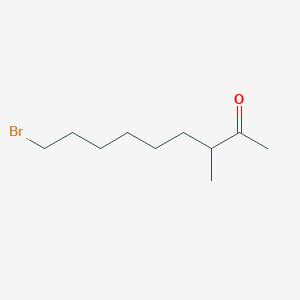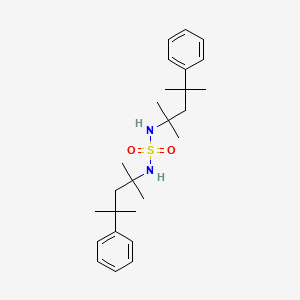
N,N'-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 2,4-dimethyl-4-phenylpentan-2-yl groups attached to a sulfuric diamide core. Its complex structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide typically involves the reaction of 2,4-dimethyl-4-phenylpentan-2-amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide include sulfoxides, sulfones, and substituted derivatives. These products have various applications in different fields of research and industry.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide include:
- 2,4-Dimethyl-4-phenylpentan-2-amine
- 2,4-Dimethyl-4-phenylpentan-2-ol
- 2,4-Dimethyl-4-phenylpentan-2-thiol
Uniqueness
N,N’-Bis(2,4-dimethyl-4-phenylpentan-2-yl)sulfuric diamide is unique due to its sulfuric diamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
61455-16-1 |
|---|---|
Molekularformel |
C26H40N2O2S |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
N-[(2,4-dimethyl-4-phenylpentan-2-yl)sulfamoyl]-2,4-dimethyl-4-phenylpentan-2-amine |
InChI |
InChI=1S/C26H40N2O2S/c1-23(2,21-15-11-9-12-16-21)19-25(5,6)27-31(29,30)28-26(7,8)20-24(3,4)22-17-13-10-14-18-22/h9-18,27-28H,19-20H2,1-8H3 |
InChI-Schlüssel |
XFRBOSSMHNKTAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(C)(C)NS(=O)(=O)NC(C)(C)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



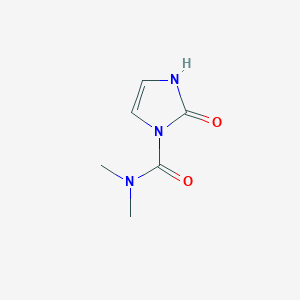
![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)


![Bicyclo[3.2.2]nonane-6,8-diol, 6,8-bis(aminomethyl)-](/img/structure/B14586452.png)
